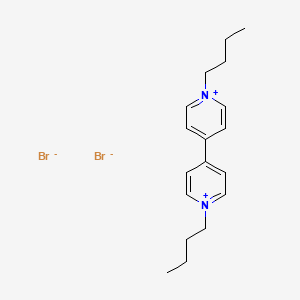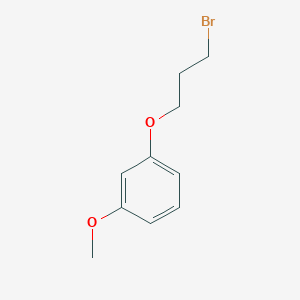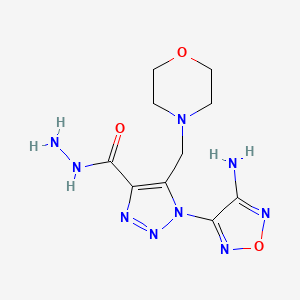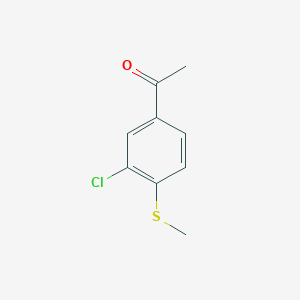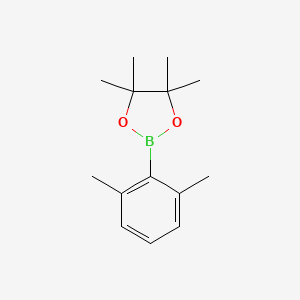
2,2,4,4-Tetramethylpentanoic acid
Descripción general
Descripción
2,2,4,4-Tetramethylpentanoic acid is a chemical compound with the molecular formula C9H18O2 . It is also known by its IUPAC name 2,2,4,4-Tetramethylpentanoic acid .
Molecular Structure Analysis
The molecular structure of 2,2,4,4-Tetramethylpentanoic acid consists of nine carbon atoms, eighteen hydrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C9H18O2/c1-8(2,3)6-9(4,5)7(10)11/h6H2,1-5H3,(H,10,11) .Physical And Chemical Properties Analysis
2,2,4,4-Tetramethylpentanoic acid has a molecular weight of 158.24 . It is a powder at room temperature . The compound has a melting point of 44-45 degrees Celsius . It has a density of 0.9±0.1 g/cm3 . The boiling point is estimated to be 237.0±8.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Extraction and Separation
2,2,4,4-Tetramethylpentanoic acid is utilized in the quantitative extraction of iron(III) from hydrochloric acid, an essential process in chemical analysis. This process involves the extraction of iron(III) followed by its determination through titrimetric methods. However, certain elements such as Te(IV), Se(IV), as well as ascorbate, fluoride, and thiocyanate must be absent due to their interference in the extraction process (Gawali & Shinde, 1974).
Synthesis and Chemical Reactions
The compound is involved in the synthesis of various chemical compounds. For example, its anhydride has been used in the Friedel-Crafts reaction, which is a critical reaction in organic chemistry. This process includes the conversion of 2-methyl-1-tetralone-4-carboxylic acid and the production of a series of 5-aryl-4-methyl-5-oxo-2-phenylpentanoic acids (Natekar & Samant, 2010).
Ionizing Particles and Radiation Studies
The response of 2,2,4,4-Tetramethylpentane to ionizing particles is a subject of study in nuclear physics. For instance, its electron mobility and ion yield have been measured for minimum ionizing particles, providing essential data for understanding its interactions with radiation (Astbury et al., 1991).
Molecular Structure Analysis
The molecular structure of derivatives of 2,2,4,4-Tetramethylpentane has been determined using various techniques like X-ray crystallography. This research contributes to a deeper understanding of the molecular configurations and bonding in such compounds (Koningsveld & Meurs, 1977).
Mechanistic Studies in Chemistry
Investigations have been conducted on the cyclisation and bond-shift rearrangements of 2,2,4,4-Tetramethylpentane on transition metal films. Such studies are crucial for understanding the behavior of organic compounds on metal surfaces, which has implications in catalysis and material science (Clarke et al., 1982).
Spectroscopy and Vibrational Studies
Research in the field of spectroscopy, particularly IR, R, and INS spectra, has focused on 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol, a derivative of 2,2,4,4-Tetramethylpentane. Such studies aid in understanding the vibrational properties of molecules, which is crucial for material characterization (Majerz & Natkaniec, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,4,4-tetramethylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2,3)6-9(4,5)7(10)11/h6H2,1-5H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDILKAAYNUPREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186664 | |
| Record name | 2,2,4,4-Tetramethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethylpentanoic acid | |
CAS RN |
3302-12-3 | |
| Record name | 2,2,4,4-Tetramethylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-Tetramethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



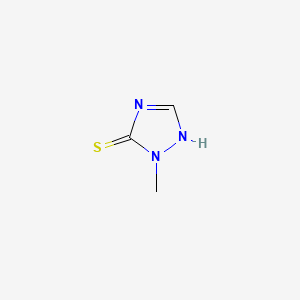



![4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid](/img/structure/B3051257.png)

